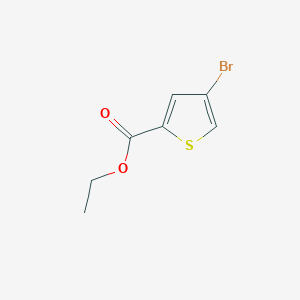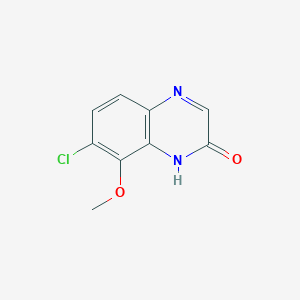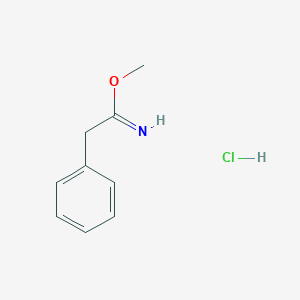
Methyl 2-phenylacetimidate hydrochloride
Übersicht
Beschreibung
Methyl 2-phenylacetimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO . It is a derivative of phenylacetimidate , which contains an imine functional group. The hydrochloride salt form enhances its stability and solubility. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of Methyl 2-phenylacetimidate hydrochloride involves the reaction between methylamine and 2-phenylacetaldehyde . The aldehyde group of 2-phenylacetaldehyde reacts with methylamine, leading to the formation of the imine. Subsequent treatment with hydrochloric acid results in the hydrochloride salt. The overall reaction can be represented as follows:
[ \text{2-phenylacetaldehyde} + \text{methylamine} \rightarrow \text{Methyl 2-phenylacetimidate hydrochloride} ]
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl group attached to an imine nitrogen atom. The chlorine ion from the hydrochloride salt forms an ionic bond with the imine nitrogen. The resulting structure is a colorless crystalline solid.
Chemical Reactions Analysis
Methyl 2-phenylacetimidate hydrochloride can participate in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the imine bond can be cleaved, yielding the corresponding aldehyde and methylamine.
- Reductive Amination : The compound can react with reducing agents (such as sodium borohydride) to form secondary amines.
- Substitution Reactions : The chlorine ion can be replaced by other nucleophiles, leading to the modification of the compound.
Physical And Chemical Properties Analysis
- Appearance : Colorless crystals
- Melting Point : Varies, typically around 100-120°C
- Solubility : Soluble in water and polar organic solvents
- Stability : Sensitive to light and moisture
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
Methyl 2-phenylacetimidate hydrochloride is used in the synthesis of various organic compounds. For instance, it is involved in the preparation of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, a compound synthesized from methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine (Zhu Hong-jun, 2010).
Stereoselective Synthesis
Methyl 2-phenylacetimidate hydrochloride plays a role in stereoselective synthesis processes. An example is its use in the synthesis of α-glucosides, where it aids in achieving high stereoselectivity through intramolecular formation of a transient intermediate thiophenium ion (Daniel J. Cox & A. Fairbanks, 2009).
Development of Amino Acids and Derivatives
This compound is used in creating 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives. Such processes involve trichloroacetimidates, which can be generated from methyl 3-hydroxycycloalk-1-enecarboxylates, leading to stereoselective intramolecular conjugate addition reactions (Y. Matsushima & J. Kino, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, methyl 2-phenylacetimidate hydrochloride is an intermediate in synthesizing various pharmacologically active compounds. For instance, N-methyl-N-phenyl-3-phenoxyphenylamidine, which shows promise for anti-tumor, anti-cancer, and anti-thrombosis activities, is synthesized using a precursor derived from this compound (Y. Popov, T. K. Korchagina & E. A. Karataeva, 2013).
Chemical Structure and Spectroscopic Studies
Methyl 2-phenylacetimidate hydrochloride has also been the subject of studies focusing on its chemical structure and properties, such as its infrared spectra. These studies contribute to a better understanding of its imidate structure for various applications (W. Prichard & W. J. Orville-Thomas, 1967).
Safety And Hazards
- Toxicity : The compound should be handled with care due to its potential toxicity.
- Irritant : Skin and eye contact should be avoided.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Research on Methyl 2-phenylacetimidate hydrochloride continues to explore its synthetic applications, potential pharmaceutical derivatives, and coordination chemistry. Further investigations into its reactivity and biological activity are warranted.
Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, consult relevant scientific literature123.
Eigenschaften
IUPAC Name |
methyl 2-phenylethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCTNKCUZZJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498103 | |
| Record name | Methyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylacetimidate hydrochloride | |
CAS RN |
39496-45-2 | |
| Record name | 39496-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-phenylethanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

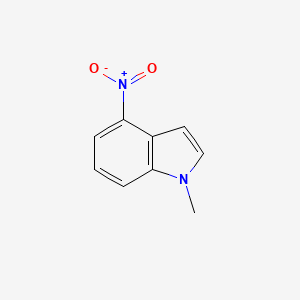
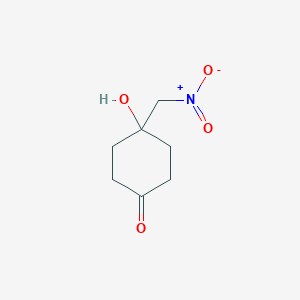
![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)


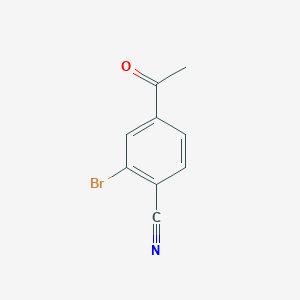
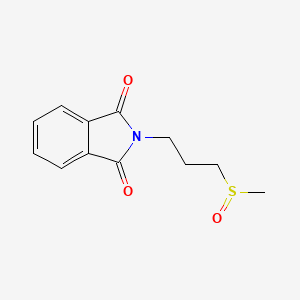
![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)


